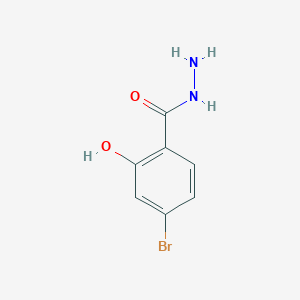

4-Bromo-2-hydroxybenzohydrazide

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-bromo-2-hydroxybenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O2/c8-4-1-2-5(6(11)3-4)7(12)10-9/h1-3,11H,9H2,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKDATNBYBNXJDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)O)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physicochemical Properties of 4 Bromo 2 Hydroxybenzohydrazide

4-Bromo-2-hydroxybenzohydrazide is a solid organic compound characterized by a benzohydrazide (B10538) core structure, substituted with a bromine atom at the fourth position and a hydroxyl group at the second position of the benzene (B151609) ring. sigmaaldrich.com Its structure combines the functionalities of a phenol, a bromoarene, and a hydrazide, making it an intriguing candidate for chelation with metal ions.

Table 1: Physicochemical Data for this compound

| Property | Value | Reference |

|---|---|---|

| IUPAC Name | This compound | uni.lu |

| Molecular Formula | C₇H₇BrN₂O₂ | sigmaaldrich.com |

| Molecular Weight | 231.05 g/mol | sigmaaldrich.com |

| Appearance | Solid | sigmaaldrich.com |

| InChI Key | RKDATNBYBNXJDS-UHFFFAOYSA-N | sigmaaldrich.com |

Synthesis and Spectroscopic Characterization

The synthesis of 4-Bromo-2-hydroxybenzohydrazide is not widely detailed in the literature but can be achieved through a standard two-step process. The synthesis typically begins with 4-bromo-2-hydroxybenzoic acid, which is first esterified (e.g., to its methyl ester) and then undergoes hydrazinolysis by refluxing with hydrazine (B178648) hydrate. chemicalbook.comchemicalbook.com

The coordination behavior of hydrazone ligands is often elucidated through spectroscopic methods. In its infrared (IR) spectrum, the free this compound ligand is expected to show characteristic bands for O-H, N-H, C=O (Amide I), and N-H bending vibrations. Upon complexation with a metal ion, significant shifts in these bands are anticipated. For instance, the C=O stretching frequency typically shifts to a lower wavenumber, indicating coordination through the carbonyl oxygen. The appearance of new bands corresponding to M-O and M-N vibrations further confirms the formation of the complex. iosrjournals.org

Coordination Modes

Hydrazone ligands like 4-Bromo-2-hydroxybenzohydrazide are known for their ability to exist in keto-enol tautomeric forms. This versatility allows them to coordinate with metal ions in several ways. In the keto form, it can act as a neutral bidentate ligand, coordinating through the carbonyl oxygen and the primary amine nitrogen. More commonly, in a suitable pH environment, the ligand undergoes deprotonation of the phenolic hydroxyl group and enolization of the hydrazide moiety. iosrjournals.orgresearchgate.net This deprotonated enolic form can then act as a monoanionic tridentate ligand, binding to a metal center via the phenolic oxygen, the enolic oxygen, and the azomethine nitrogen atom. This tridentate chelation forms stable five- and six-membered rings with the metal ion, enhancing the complex's thermodynamic stability. researchgate.netsemanticscholar.org

Catalytic Applications

The structural features of hydrazone ligands impart catalytic activity to their metal complexes. The presence of both hard (oxygen) and soft (nitrogen) donor atoms allows for fine-tuning of the electronic properties at the metal center.

Metal complexes of hydrazones derived from or related to 4-bromobenzohydrazide (B182510) have demonstrated catalytic efficacy. A notable example is the oxidovanadium(V) complex of 4-bromo-N'-(2-hydroxybenzylidene)benzohydrazide, which has been shown to catalyze the epoxidation of olefins, such as cyclooctene, with high conversion and selectivity. researchgate.netsemanticscholar.org This activity is attributed to the formation of a reactive vanadium-peroxo intermediate.

Table 2: Catalytic Epoxidation of Cyclooctene using a Related Vanadium-Hydrazone Complex researchgate.netsemanticscholar.org

| Catalyst | Substrate | Oxidant | Conversion (%) | Selectivity (%) | Time (h) |

|---|---|---|---|---|---|

| [VO(O)(L)(OEt)] * | Cyclooctene | TBHP | 93 | 67 (for epoxide) | 5 |

*L = 4-bromo-N'-(2-hydroxybenzylidene)benzohydrazide

Based on the established reactivity of the broader class of hydrazone-metal complexes, it can be hypothesized that complexes of 4-Bromo-2-hydroxybenzohydrazide could be effective catalysts for a range of other organic transformations. analis.com.my

Oxidation of Alcohols : Ruthenium(II) complexes containing hydrazone Schiff base ligands have been successfully employed as catalysts for the oxidation of alcohols like benzyl (B1604629) alcohol and cyclohexanol (B46403) to their corresponding aldehydes and ketones. nih.gov The electronic environment provided by the N and O donor atoms of this compound could stabilize a high-valent metal-oxo species, which is a key intermediate in such oxidation reactions.

Transfer Hydrogenation : The same class of Ru(II)-hydrazone complexes also catalyzes the transfer hydrogenation of ketones to secondary alcohols, using isopropanol (B130326) as a hydrogen source. nih.gov It is plausible that a ruthenium or rhodium complex of this compound could facilitate this transformation, which is valuable in fine chemical synthesis.

C-C Coupling Reactions : Nickel(II)-hydrazone complexes have been reported as effective catalysts for Suzuki cross-coupling reactions. analis.com.my The ability of the hydrazone ligand to stabilize the various oxidation states of nickel (Ni(0), Ni(II)) involved in the catalytic cycle is crucial. Therefore, a nickel complex of this compound could potentially catalyze the formation of carbon-carbon bonds between aryl halides and boronic acids.

Dynamic Covalent Chemistry : Acylhydrazones are known to participate in reversible formation, a cornerstone of dynamic covalent chemistry. nih.gov This property can be harnessed in the template-directed synthesis of complex molecular assemblies or in the discovery of enzyme inhibitors, where the library of potential ligands adapts to find the best fit for a biological target. nih.gov

These hypothesized applications are grounded in the fundamental electronic and structural properties shared by hydrazone ligands and await experimental validation to unlock the full potential of this compound in the realm of catalysis.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 4-bromo-2-hydroxybenzoic acid |

| Hydrazine (B178648) hydrate |

| (E)-4-bromo-N'-(4-chlorobenzylidene)benzohydrazide |

| 4-bromo-N'-(pyridin-2-ylmethylene)benzohydrazide |

| 4-bromo-N'-(2-hydroxybenzylidene)benzohydrazide |

| Benzyl alcohol |

| Cyclohexanol |

| Benzaldehyde |

| Cyclohexanone |

| Isopropanol |

| Cyclooctene |

| Vanadium(V) |

| Cobalt(III) |

| Manganese(II) |

| Ruthenium(II) |

| Nickel(II) |

Biological Activities and Mechanistic Insights in Vitro Studies of 4 Bromo 2 Hydroxybenzohydrazide Derivatives

Antimicrobial Properties

The antimicrobial efficacy of 4-bromo-2-hydroxybenzohydrazide derivatives has been investigated against a panel of clinically relevant bacteria and fungi. These studies reveal that specific structural modifications can enhance their activity, making them promising candidates for the development of new antimicrobial agents.

Derivatives of this compound have shown varied antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, certain hydrazone derivatives have been evaluated for their efficacy against species such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.

Research has indicated that the introduction of different substituents to the core molecule can significantly influence the antibacterial spectrum and potency. For example, some synthesized 4-hydroxycoumarin (B602359) derivatives incorporating a bromo-substituted benzylidene moiety displayed notable activity against the Gram-positive bacteria Bacillus subtilis and S. aureus, but were inactive against the Gram-negative E. coli and P. aeruginosa. nih.gov In one study, a compound, 3,3'-(5-bromobenzylidene-2-hydroxy)bis(4-hydroxycoumarin), demonstrated a significant inhibition zone of 34.5 mm against S. aureus and 24 mm against B. subtilis. nih.gov

Conversely, studies on 2-hydroxybenzohydrazide (B147611) derivatives synthesized using microwave irradiation showed activity against E. coli. fip.org Specifically, N'-(4-methoxybenzylidene)-2-hydroxybenzohydrazide was identified as having notable activity against this Gram-negative bacterium. fip.org The lipophilicity conferred by substituents like chloro and bromo has been suggested to enhance antimicrobial activity. nih.gov

| Derivative Type | Bacterial Strain | Activity | Reference |

| 3,3'-(5-bromobenzylidene-2-hydroxy)bis(4-hydroxycoumarin) | Staphylococcus aureus | Inhibition zone: 34.5 mm | nih.gov |

| 3,3'-(5-bromobenzylidene-2-hydroxy)bis(4-hydroxycoumarin) | Bacillus subtilis | Inhibition zone: 24 mm | nih.gov |

| 3,3'-(4-bromobenzylidene)bis(4-hydroxycoumarin) | Staphylococcus aureus | Inhibition zone: 24.0 mm | nih.gov |

| 3,3'-(4-bromobenzylidene)bis(4-hydroxycoumarin) | Bacillus subtilis | Inhibition zone: 10.0 mm | nih.gov |

| N'-(4-methoxybenzylidene)-2-hydroxybenzohydrazide | Escherichia coli | Active | fip.org |

| Pyrazoline derivatives with 4-bromo substitution | Staphylococcus aureus | Enhanced activity | nih.gov |

| Pyrazoline derivatives with 4-bromo substitution | Enterococcus faecalis | Enhanced activity | nih.gov |

The antifungal potential of this compound derivatives has been explored against common fungal pathogens like Aspergillus niger and Candida albicans. These fungi are responsible for a range of opportunistic infections in humans.

In a study evaluating 3/4-bromo-N'-(substituted benzylidene/furan-2-ylmethylene/5-oxopentylidene/3-phenylallylidene)benzohydrazides, several compounds exhibited significant antifungal activity. nih.gov The replacement of a 2-hydroxy-3,5-dichloro phenyl group with a 2-hydroxy-5-bromo phenyl group in certain hydrazone derivatives enhanced the antimicrobial activity against C. albicans. nih.gov However, some 4-hydroxycoumarin derivatives that were active against bacteria showed weaker activity against Candida species. nih.gov

| Derivative Type | Fungal Strain | Activity | Reference |

| 3/4-Bromo Benzohydrazide (B10538) Derivatives | Candida albicans | Active | nih.gov |

| 3/4-Bromo Benzohydrazide Derivatives | Aspergillus niger | Active | nih.gov |

| Hydrazone with 2-hydroxy-5-bromo phenyl | Candida albicans | Enhanced activity | nih.gov |

| 4-Hydroxycoumarin derivatives | Candida spp. | Weaker activity | nih.gov |

Derivatives of this compound have also been investigated for their activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. The development of new anti-tubercular agents is a global health priority due to the rise of drug-resistant strains.

While specific data on this compound derivatives is emerging, related benzohydrazide structures are a well-established class of anti-tubercular compounds. For instance, isoniazid, a cornerstone of tuberculosis treatment, is a hydrazide derivative. Research into novel benzohydrazides continues to yield promising results.

In Vitro Anticancer and Antiproliferative Activities

The cytotoxic and antiproliferative effects of this compound derivatives have been demonstrated against a variety of human cancer cell lines. These compounds have shown the potential to inhibit cancer cell growth and induce cell death through various mechanisms.

A range of this compound derivatives have been synthesized and evaluated for their cytotoxic effects against several cancer cell lines, including those from liver (HepG2), breast (MCF-7), prostate (PC3, DU145), and cervical (HeLa) cancers.

In one study, a series of 3/4-bromo benzohydrazide derivatives were screened for their anticancer potential, with one compound showing potent activity against the HCT116 human colorectal carcinoma cell line, even more so than the standard drug 5-fluorouracil. nih.govresearchgate.net Another study reported that 4-bromo substitution on isatin-based molecules increased their cytotoxic activity and selectivity, with derivatives showing activity against K562 and HepG2 cell lines. researchgate.net Furthermore, certain 4,5,6,7-tetrabromo-1H-benzimidazole derivatives have exhibited significant cytotoxic activity against MCF-7 and PC-3 cell lines. nih.gov

| Derivative Type | Cancer Cell Line | IC50 Value | Reference |

| 3/4-Bromo Benzohydrazide (Compound 22) | HCT116 | 1.20 µM | nih.govresearchgate.net |

| 3-benzylidene 4-Bromo isatin (B1672199) (Compound 5g) | HepG2 | 4.39 µM | researchgate.net |

| 3-benzylidene 4-Bromo isatin (Compound 5g) | K562 | 6.18 µM | researchgate.net |

| 1-Phenyl-2-(4,5,6,7-tetrabromo-1H-benzimidazol-1-yl)ethanone | MCF-7 | 5.30 µM | nih.gov |

The antiproliferative action of this compound derivatives is attributed to their ability to modulate key signaling pathways and inhibit enzymes crucial for cancer cell survival and proliferation.

c-MET/SMO Modulation: Recent research has identified N-substituted-2-oxoindolin benzoylhydrazines as modulators of both the c-MET (mesenchymal-epithelial transition factor) and SMO (Smoothened) signaling pathways, which are often dysregulated in cancer. nih.govrsc.org Notably, 5-bromo-2-hydroxybenzohydrazide (B1330707) was used as a key intermediate in the synthesis of these dual inhibitors. nih.gov The simultaneous inhibition of c-MET and SMO has been proposed as a synergistic strategy to overcome resistance to targeted therapies in non-small cell lung cancer. nih.govrsc.org

Thymidine (B127349) Phosphorylase Inhibition: While direct evidence for this compound derivatives as thymidine phosphorylase (TP) inhibitors is limited, the broader class of hydrazide-containing compounds has been explored for this activity. TP is an enzyme involved in pyrimidine (B1678525) metabolism and is implicated in angiogenesis and tumor progression. The inhibition of TP is a validated strategy in anticancer drug development. Further investigation is required to determine if this compound derivatives specifically target this enzyme.

Enzyme Inhibitory Activities

Derivatives of this compound have been systematically evaluated against a range of enzymes, demonstrating their potential as inhibitors in various therapeutic areas. The following subsections detail the inhibitory profiles against specific enzymes.

Thymidine Phosphorylase (TP) Inhibition

A series of 4-hydroxybenzohydrazides, which share a core structure with this compound, have been synthesized and assessed for their in vitro inhibitory activity against thymidine phosphorylase (TP), an enzyme implicated in cancer angiogenesis. nih.govnih.gov Out of twenty-nine synthesized derivatives, twenty compounds exhibited inhibitory activity against TP, with IC50 values ranging from 6.8 to 229.5 µM. nih.govnih.gov For comparison, the standard inhibitors tipiracil (B1663634) and 7-deazaxanthine have IC50 values of 0.014 ± 0.002 µM and 41.0 ± 1.63 µM, respectively. nih.govnih.gov

Kinetic analyses of selected potent inhibitors from this series revealed that they act through uncompetitive and non-competitive modes of inhibition. nih.govnih.gov Molecular docking studies suggest that these inhibitors likely bind to an allosteric site on the TP enzyme, interacting with amino acid residues such as Asp391, Arg388, and Leu389. nih.gov This indicates that the inhibitory mechanism does not involve direct competition with the substrate at the active site. nih.gov

Table 1: Thymidine Phosphorylase (TP) Inhibitory Activity of Selected 4-Hydroxybenzohydrazide Derivatives

| Compound | IC50 (µM) | Inhibition Mode |

| 3 | Value not specified in provided text | Uncompetitive |

| 9 | Value not specified in provided text | Uncompetitive |

| 14 | Value not specified in provided text | Non-competitive |

| 22 | Value not specified in provided text | Non-competitive |

| 27 | Value not specified in provided text | Non-competitive |

| 29 | Value not specified in provided text | Non-competitive |

| Tipiracil (Standard) | 0.014 ± 0.002 | - |

| 7-Deazaxanthine (Standard) | 41.0 ± 1.63 | - |

Laccase Inhibition

Hydrazide-hydrazone derivatives, including those based on a 4-hydroxybenzhydrazide (B196067) structure, have been investigated as inhibitors of laccase, a copper-containing enzyme involved in the pathogenesis of certain plant fungi. unipa.it A study of derivatives of 4-hydroxybenzhydrazide (4-HBAH) revealed that seven compounds exhibited micromolar inhibitory activity against laccase from Trametes versicolor, with K_i values ranging from 24 to 674 µM. unipa.it The inhibition was predicted to be of a competitive nature. unipa.it

Structure-activity relationship studies indicated that the presence of a phenyl and a bulky tert-butyl substituent in the salicylic (B10762653) aldehyde portion of the molecule favored strong interaction with the substrate-binding pocket of the laccase enzyme. unipa.it Interestingly, derivatives with even larger substituents, such as 3-tert-butyl-5-methyl or 3,5-di-tert-butyl-2-hydroxy-benzylidene units, did not bind to the active site and instead acted as non-competitive or uncompetitive inhibitors. unipa.it These findings highlight the structural nuances that dictate the mode of enzyme inhibition.

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition

While direct studies on this compound derivatives as VEGFR-2 inhibitors are not extensively detailed in the provided results, research on structurally related compounds provides insights into potential inhibitory mechanisms. VEGFR-2 is a key target in angiogenesis, crucial for tumor growth. researchgate.net Inhibitors of VEGFR-2 often feature heterocyclic cores that can interact with the kinase domain of the receptor. researchgate.netvipslib.com For instance, a novel series of benzimidazole-ureas have been identified as inhibitors of VEGFR-2, with X-ray crystallography confirming their binding mode within the enzyme. researchgate.net The structure-activity relationship of these compounds highlighted the critical role of specific nitrogen atoms in both the benzimidazole (B57391) and urea (B33335) moieties for potent inhibition. researchgate.net Another study on piperazinylquinoxaline-based derivatives demonstrated VEGFR-2 inhibition with IC50 values in the sub-micromolar range (0.19 to 0.60 µM), showcasing the effectiveness of targeting this receptor with specific pharmacophoric features. researchgate.net These studies suggest that appropriately functionalized hydrazone derivatives of this compound could potentially be designed to target the VEGFR-2 kinase domain.

Other Enzyme Inhibition Profiles (e.g., α-amylase, α-glucosidase, urease, transaminase)

Derivatives of this compound have shown inhibitory activity against several other enzymes, indicating a broad spectrum of biological potential.

α-Amylase and α-Glucosidase Inhibition: These enzymes are key targets in the management of type 2 diabetes as they are involved in carbohydrate digestion and glucose absorption. ijpsonline.com 4-Bromobenzohydrazide (B182510) derivatives have been synthesized and shown to be potent inhibitors of α-amylase, with some compounds exhibiting IC50 values ranging from 0.217 ± 0.012 to 5.5 ± 0.019 µM, which is more potent than the standard drug acarbose (B1664774) (IC50 = 1.34 ± 0.019 µM). sigmaaldrich.com Similarly, N'-arylidene-4-hydroxybenzohydrazides have been investigated for their α-glucosidase inhibitory activity. ijpsonline.com One such derivative with two hydroxyl groups on the arylidene moiety displayed an IC50 value of 14.4 µM, significantly lower than that of acarbose (IC50 = 93.6 µM). ijpsonline.com

Urease Inhibition: Urease is an enzyme that catalyzes the hydrolysis of urea and is implicated in various pathological conditions. researchgate.net While specific studies on this compound were not found, related compounds like phenol, 4-bromo-2-chloro have been reported to possess urease inhibitory properties. nih.gov Research on other heterocyclic compounds, such as 1,3,4-oxadiazole (B1194373) derivatives, has identified potent urease inhibitors, suggesting that the hydrazide scaffold could be a valuable starting point for designing new urease inhibitors. researchgate.net

Transaminase Inhibition: No direct studies on the inhibition of transaminases by this compound derivatives were identified in the provided search results. However, research into other enzyme systems, such as GABA-transaminase, has been conducted on structurally different sulfonamide derivatives, indicating the methodological approaches available for such investigations. researchgate.net

Table 2: Inhibition of Various Enzymes by this compound Derivatives and Related Compounds

| Enzyme | Derivative Class | Key Findings | Reference |

| α-Amylase | 4-Bromobenzohydrazide derivatives | IC50 values as low as 0.217 µM, more potent than acarbose. | sigmaaldrich.com |

| α-Glucosidase | N'-arylidene-4-hydroxybenzohydrazides | IC50 of 14.4 µM for a dihydroxy-substituted derivative. | ijpsonline.com |

| Urease | Phenol, 4-bromo-2-chloro | Reported to have urease inhibitory properties. | nih.gov |

Antioxidant Capacity and Mechanisms

The antioxidant potential of compounds related to this compound has been explored through various in vitro assays. For instance, a series of N-(2-bromophenyl)-2-hydroxy-benzamide derivatives demonstrated significant DPPH radical scavenging activity, with some compounds showing up to 94.40% scavenging. The antioxidant capacity is often attributed to the presence of hydroxyl groups on the aromatic ring, which can donate a hydrogen atom to neutralize free radicals.

Studies on benzylic bromophenols have also provided insights into their antioxidant mechanisms. These compounds have shown effective scavenging of DPPH and ABTS radicals, as well as reducing power in FRAP (ferric reducing antioxidant power) and CUPRAC (cupric reducing antioxidant capacity) assays. The antioxidant activity of these bromophenol derivatives was found to be comparable to or even greater than standard antioxidants like BHA, BHT, and α-tocopherol in some cases. This suggests that the combination of a bromine atom and hydroxyl groups on a benzene (B151609) ring, a core feature of this compound, is conducive to antioxidant activity.

Interactions with Biomolecules: In Vitro Binding Studies

The interaction of this compound derivatives, particularly their Schiff base metal complexes, with biomolecules like DNA has been a subject of investigation. Schiff bases derived from 5-bromo-2-hydroxybenzaldehyde, when complexed with copper(II), have been studied for their interaction with calf thymus DNA. These studies, using techniques like absorption spectra, viscosity measurements, and gel electrophoresis, indicate that the complexes can bind to DNA.

Furthermore, metal complexes of Schiff bases derived from 4-bromo-2-[(E)-{[4-(2-hydroxyethyl)phenyl]imino}methyl]phenol have been synthesized and their affinity for binding to and cleaving CT-DNA has been investigated. The binding constants (Kb) for these complexes have been determined, and a binding mechanism has been proposed. Molecular docking studies have also been employed to understand the binding mode of these compounds with DNA, with results suggesting an intercalation mechanism. These findings highlight the potential of these compounds to interact with genetic material, which could be a mechanism for their observed biological activities.

Binding to Serum Albumins (e.g., Human Serum Albumin, Bovine Serum Albumin)

Serum albumins, such as Human Serum Albumin (HSA) and Bovine Serum Albumin (BSA), are the most abundant proteins in the bloodstream and play a critical role in the transport and disposition of many drugs and bioactive compounds. The interaction between a drug and serum albumin can significantly influence its bioavailability, distribution, and metabolism. nih.govmdpi.com Studies on the binding of various hydrazone derivatives to BSA and HSA have provided valuable insights into these interactions.

Interaction with Bovine Serum Albumin (BSA):

Multi-spectroscopic techniques, combined with molecular docking, have been employed to investigate the interaction between hydrazide derivatives and BSA. For instance, a study on a lipophilic thalidomide (B1683933) derivative containing a benzohydrazide moiety revealed that the compound binds to BSA, leading to fluorescence quenching through a static mechanism. nih.govmdpi.comresearchgate.net This indicates the formation of a ground-state complex between the compound and the protein. nih.govmdpi.comresearchgate.net

The binding affinity is a key parameter in these interactions. For one such derivative, the binding constant (K_b) was found to decrease with increasing temperature, suggesting that the complex formed is less stable at higher temperatures. nih.govmdpi.comresearchgate.net Thermodynamic analysis indicated that the binding was spontaneous and primarily driven by enthalpy, with van der Waals forces and hydrogen bonding playing a significant role in the interaction. nih.govmdpi.comresearchgate.net Site-probe experiments have shown that these types of molecules often bind to Site II (sub-domain IIIA) of BSA. nih.govmdpi.com

Below is a table summarizing typical binding and thermodynamic parameters for the interaction of a benzohydrazide derivative with BSA at different temperatures.

| Temperature (K) | Binding Constant (K_b) (L·mol⁻¹) | ΔG⁰ (kJ·mol⁻¹) | ΔH⁰ (kJ·mol⁻¹) | ΔS⁰ (J·mol⁻¹·K⁻¹) |

| 298 | 2.50 x 10⁵ | -30.79 | -84.42 | -180.0 |

| 303 | 1.12 x 10⁴ | -23.11 | -84.42 | -202.3 |

| 308 | 4.80 x 10³ | -20.98 | -84.42 | -205.9 |

This data is representative of a benzohydrazide derivative and is adapted from a study on a similar compound, as direct data for this compound was not available in the search results. nih.govmdpi.com

Interaction with Human Serum Albumin (HSA):

Similar to BSA, HSA's interaction with various compounds, including non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents, has been extensively studied. nih.govmdpi.com Fluorescence quenching is a common technique used to evaluate the formation of a drug-albumin complex. nih.govmdpi.com The quenching mechanism can be either static (complex formation) or dynamic (collisional quenching). nih.gov For many compounds, the interaction is spontaneous and driven by hydrophobic interactions and hydrogen bonds. drugbank.com

Studies on a brominated deoxyuridine derivative's interaction with HSA indicated a dynamic fluorescence quenching mechanism, with hydrophobic interactions being the primary force. nih.gov The binding of drugs to specific sites on HSA, such as Sudlow's Site I or Site II, is often investigated using competitive binding experiments with known site-specific markers. nih.govmdpi.com The presence of other drugs can lead to competitive binding, potentially affecting the free concentration and efficacy of the co-administered drug. drugbank.com

DNA Binding Studies

DNA is a primary intracellular target for many therapeutic agents, particularly those with anticancer or antimicrobial properties. nih.gov Small molecules can interact with DNA through various non-covalent modes, including intercalation between base pairs, binding within the major or minor grooves, and electrostatic interactions with the phosphate (B84403) backbone. nih.gov

The binding of pyrimidine derivatives to DNA has been shown to be influenced by the nature of substituents on the aromatic ring. mdpi.com The introduction of electron-withdrawing groups can enhance the binding affinity of a compound for DNA. mdpi.com Circular dichroism (CD) spectroscopy is a powerful tool for monitoring conformational changes in DNA upon the binding of a small molecule. mdpi.com

For pyrazine-based derivatives, studies have shown that the presence of a chloro substituent can significantly increase the affinity for DNA compared to the unsubstituted parent compound. nih.gov This highlights the importance of specific chemical modifications in modulating the DNA binding properties of a molecule. While direct studies on this compound are not available, it is plausible that the bromo and hydroxyl substituents would play a significant role in its potential DNA binding activity. The planar aromatic ring structure of benzohydrazide derivatives suggests that intercalation could be a possible mode of interaction with DNA. mdpi.com

Structure Activity Relationship Sar and Ligand Design Principles

Influence of Substituents on Biological Potency and Selectivity

The biological profile of 4-Bromo-2-hydroxybenzohydrazide is not static; it can be significantly modulated by the introduction of various substituents, particularly at the N' position of the hydrazide moiety. The nature of these substituents—their size, electronic properties, and lipophilicity—plays a crucial role in determining the potency and selectivity of the resulting derivatives against different biological targets.

Studies on a series of 3/4-bromo-N'-(substituted benzylidene)benzohydrazides have provided valuable insights into these structure-activity relationships (SAR). For instance, the introduction of different substituted benzylidene groups at the N' position has been shown to tune the antimicrobial and anticancer activities of the parent scaffold. In one study, a derivative featuring a furan-2-ylmethylene substituent (compound 12) was identified as the most potent antimicrobial agent within the tested series. mdpi.com Conversely, a different substitution pattern led to a compound (compound 22) with superior anticancer activity against the HCT116 human colon cancer cell line, even surpassing the efficacy of standard drugs like tetrandrine (B1684364) and 5-fluorouracil. mdpi.com

These findings underscore the profound impact of N'-substituents on the biological activity of the 4-bromo-benzohydrazide core. The variation in activity with different substituents suggests that these modifications influence the molecule's interaction with specific biological targets, likely through altered binding affinities and steric or electronic complementarity.

Table 1: Influence of N'-Substituents on the Anticancer Activity of 4-Bromo-benzohydrazide Derivatives

| Compound ID | N'-Substituent | Anticancer Activity (IC50 in µM against HCT116) |

| 22 | Substituted benzylidene | 1.20 |

| Standard Drugs | ||

| Tetrandrine | - | 1.53 |

| 5-Fluorouracil | - | 4.6 |

This table presents a selection of data to illustrate the impact of N'-substitution on anticancer potency. The specific substituent for compound 22 was not detailed in the source. mdpi.com

Role of Halogenation (Bromine) in Modulating Activity

The presence and position of halogen atoms on a phenyl ring are well-known modulators of a molecule's physicochemical properties and, consequently, its biological activity. In the context of this compound, the bromine atom at the 4-position of the benzene (B151609) ring is a key structural feature that significantly influences its therapeutic potential.

Halogenation can enhance biological activity through several mechanisms. The introduction of a bromine atom can increase the lipophilicity of the molecule, which may improve its ability to cross cell membranes and reach its intracellular target. nih.gov Furthermore, the bromine atom can act as a crucial point of interaction within a biological target's binding site, forming halogen bonds or other non-covalent interactions that contribute to binding affinity.

In studies of related salicylanilide (B1680751) derivatives, the position of the halogen substituent has been shown to be critical for antibacterial activity. For example, N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives have demonstrated activity against Gram-positive bacteria. mdpi.com This suggests that the placement of the bromine atom can dictate the selectivity of the compound for certain types of bacteria. The enhanced potency observed in some halogenated analogs points to a potential metal-dependent mechanism of action, where the halogenated scaffold may interact with metal ions essential for microbial survival. nih.gov

Conformational Effects on Biological Interactions

The three-dimensional shape of a molecule is paramount to its ability to interact with a biological target. For a flexible molecule like this compound, which possesses several rotatable bonds, its conformational preferences play a critical role in its biological activity. The molecule must adopt a specific conformation, often referred to as the "bioactive conformation," to fit into the binding site of a target protein or enzyme and elicit a biological response.

The hydrazide linker, in particular, allows for considerable conformational flexibility. The relative orientation of the 4-bromo-2-hydroxyphenyl ring and any substituent at the N' position can vary significantly. Theoretical and spectroscopic analyses of similar hydrazone structures have revealed that they can exist in different isomeric forms, such as E/Z isomers around the C=N bond, and can adopt various conformations due to rotation around single bonds.

Rational Design Strategies for Enhanced Bioactivity

The insights gained from structure-activity relationship and conformational studies provide a solid foundation for the rational design of new this compound derivatives with enhanced biological activity and selectivity. nih.gov Rational drug design aims to move beyond trial-and-error synthesis by using a more directed and knowledge-based approach to drug discovery.

One key strategy is molecular hybridization, which involves combining the this compound scaffold with other pharmacophores known to possess desirable biological activities. nih.gov For example, by attaching moieties known to inhibit specific enzymes or interact with particular receptors to the N' position, it is possible to create hybrid molecules with dual or enhanced modes of action.

Quantitative Structure-Activity Relationship (QSAR) studies represent another powerful tool in the rational design process. By developing mathematical models that correlate the structural features of a series of compounds with their biological activities, it is possible to predict the activity of novel, yet-to-be-synthesized derivatives. mdpi.com For instance, QSAR studies on 3/4-bromo benzohydrazide (B10538) derivatives have indicated that electronic and topological parameters are key descriptors for their antimicrobial activity. mdpi.com This information can guide the selection of substituents with optimal electronic and steric properties to maximize potency.

Furthermore, computational techniques such as molecular docking can be employed to visualize and predict how different this compound analogs bind to the active sites of target proteins. This allows for the in silico screening of virtual libraries of compounds and the prioritization of those with the most promising predicted binding modes and affinities for synthesis and biological evaluation.

Molecular Modeling and Docking Studies for 4 Bromo 2 Hydroxybenzohydrazide Analogues

Ligand-Protein Interaction Prediction for Biological Targets

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a receptor, to form a stable complex. researchgate.net This technique is instrumental in identifying potential biological targets for novel compounds. For analogues of 4-Bromo-2-hydroxybenzohydrazide, which belong to the broader class of benzohydrazides, docking studies have been employed to predict their interactions with various enzymes and receptors implicated in a range of diseases.

For instance, benzohydrazide (B10538) derivatives have been evaluated as potential inhibitors for enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are significant targets in the management of Alzheimer's disease. nih.gov Docking simulations for these compounds help in understanding how modifications to the benzohydrazide scaffold can influence their binding affinity and selectivity for these enzymes. nih.govresearchgate.net

Another critical target explored for benzohydrazide analogues is the Epidermal Growth Factor Receptor (EGFR) kinase, which plays a role in various cancers. nih.gov Molecular modeling simulations are performed to predict the structure-activity relationship (SAR) of these derivatives, suggesting their potential as anticancer agents. nih.gov Similarly, docking studies have investigated the inhibitory potential of benzimidazole (B57391) derivatives, which share structural similarities with benzohydrazides, against α-glucosidase, a target for anti-diabetic drugs. researchgate.net These computational predictions are often the first step in identifying promising lead compounds for further experimental validation. researchgate.net

The process involves creating a 3D model of the ligand and the target protein, often obtained from crystallographic data. The docking software then explores various possible binding poses of the ligand within the active site of the protein, calculating a score for each pose that estimates the binding affinity. researchgate.net This allows researchers to rank different analogues based on their predicted binding strength and identify key interactions that contribute to binding.

Identification of Key Binding Sites and Residues

A primary outcome of molecular docking studies is the detailed visualization of the ligand-receptor complex, which allows for the identification of the specific binding site and the key amino acid residues involved in the interaction. researchgate.net These interactions are typically a combination of hydrogen bonds, hydrophobic interactions, van der Waals forces, and sometimes π-π stacking or π-cation interactions. researchgate.net

For example, in the study of benzimidazole analogues as cholinesterase inhibitors, docking simulations revealed that the compounds interact with the catalytic active site (CAS) of AChE. nih.gov Specific interactions, such as the formation of a "sandwich" with the indole (B1671886) moiety of tryptophan residues, were identified as crucial for the inhibitory activity. nih.gov Similarly, for benzohydrazide derivatives targeting EGFR, docking studies can pinpoint the amino acid residues in the kinase domain that form hydrogen bonds or other critical contacts with the inhibitor. nih.gov

The identification of these key interactions is fundamental for structure-based drug design. By understanding which parts of the molecule are essential for binding, medicinal chemists can design new analogues with modified functional groups to enhance these interactions, thereby improving potency and selectivity. For example, if a hydroxyl group is found to form a critical hydrogen bond with a specific residue, analogues can be synthesized to optimize this interaction. nih.gov

| Derivative Type | Target Protein | Key Interacting Residues (Example) | Type of Interaction | Reference |

| Benzimidazole Analogues | Acetylcholinesterase (AChE) | Trp (Indole moiety) | π–π stacking | nih.gov |

| Benzohydrazide Derivatives | Epidermal Growth Factor Receptor (EGFR) | Specific kinase domain residues | Hydrogen bonding | nih.gov |

| Benzimidazole Derivatives | α-glucosidase | Gln279, Tyr158, Phe178, Phe314 | Hydrogen bonding, Hydrophobic interactions | researchgate.net |

This table provides illustrative examples of interactions identified in docking studies of related compound classes.

Dynamics Simulations for Ligand-Target Complexes

While molecular docking provides a static snapshot of a ligand in a protein's binding site, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. nih.govdntb.gov.ua MD simulations are powerful computational tools that simulate the movements of atoms and molecules, providing insights into the stability of the protein-ligand complex and the conformational changes that may occur upon binding. nih.govnih.gov

For analogues of this compound, once a promising binding pose is identified through docking, an MD simulation can be performed on the ligand-target complex. nih.gov This involves placing the complex in a simulated physiological environment (typically a box of water molecules and ions) and calculating the forces between atoms to model their motion over a period, often nanoseconds to microseconds. researchgate.netresearchgate.net

Key analyses from MD simulations include:

Root Mean Square Deviation (RMSD): This metric is used to measure the average change in displacement of a selection of atoms for a particular frame with respect to a reference frame. nih.gov A stable RMSD trajectory for the ligand and the protein's binding site over the course of the simulation suggests that the binding pose is stable. nih.govresearchgate.net Large fluctuations might indicate an unstable interaction. nih.gov

Root Mean Square Fluctuation (RMSF): RMSF analyzes the fluctuation of individual amino acid residues. researchgate.net Residues that interact with the ligand are expected to show lower fluctuations, indicating they are stabilized by the binding. researchgate.net

Hydrogen Bond Analysis: MD simulations can track the formation and breaking of hydrogen bonds between the ligand and protein over time, providing a measure of the persistence of these key interactions. researchgate.net

By assessing the dynamic stability of the ligand-target complex, MD simulations provide a more rigorous evaluation of the binding hypothesis generated by docking. nih.govphyschemres.org This combined approach of docking followed by MD simulation is a powerful strategy in modern drug discovery to increase the confidence in computationally identified hits before committing to costly and time-consuming chemical synthesis and biological testing. physchemres.org

Emerging Applications and Future Research Directions of 4 Bromo 2 Hydroxybenzohydrazide Derivatives

Development as Chemosensors for Metal Ions (e.g., Iron(III), Copper(II))

Schiff base derivatives of hydrazides are being extensively explored as chemosensors for the detection of various metal ions. These sensors often operate on principles like chelation-enhanced fluorescence (CHEF), where the binding of a metal ion to the sensor molecule restricts intramolecular rotation and interrupts photoinduced electron transfer (PET), leading to a significant and detectable change in fluorescence. nih.gov

Derivatives based on Schiff base condensation reactions exhibit high selectivity and sensitivity for specific metal ions. For instance, a Schiff base synthesized from 2-hydroxy-1-napthaldehyde demonstrated a pronounced fluorescence enhancement specifically upon interaction with copper(II) ions in a DMSO/water mixture. nih.gov This sensor showed a 2:1 binding stoichiometry with Cu(II) and had a detection limit in the nanomolar range, making it suitable for detecting trace amounts of copper in water samples. nih.gov The probe's effectiveness was maintained over a broad pH range of 5 to 12. nih.gov

The design of the sensor molecule is crucial for its performance. The strategic placement of donor atoms like nitrogen and oxygen in the hydrazone structure creates a specific binding pocket that selectively accommodates target metal ions. This structural tailoring allows for the development of highly selective probes for ions such as Al(III) as well. rsc.org Research in this area focuses on synthesizing new derivatives and optimizing their response characteristics, including selectivity, sensitivity, response time, and reversibility, for environmental and biological monitoring.

Table 1: Performance of Hydrazide/Schiff Base Derivatives as Chemosensors

| Sensor Derivative Type | Target Ion | Detection Principle | Key Performance Metrics |

| Schiff Base of 2-hydroxy-1-napthaldehyde | Copper(II) (Cu²⁺) | Fluorescence Enhancement (CHEF) | Detection Limit: 30 nMBinding Stoichiometry: 2:1 (Sensor:Cu²⁺)Association Constant: 1 x 10¹¹ M⁻² nih.gov |

| 4,5-diazafluorene Schiff base | Aluminum(III) (Al³⁺) | Fluorescence Enhancement ("Off-On") | Detection Limit: 3.7 x 10⁻⁸ MResponse: >1300-fold fluorescence increase rsc.org |

Potential as Corrosion Inhibitors

Hydrazone derivatives have emerged as a promising class of "green" corrosion inhibitors, particularly for protecting mild steel in aggressive acidic environments like hydrochloric acid (HCl). mdpi.comnih.gov Their effectiveness is attributed to the presence of heteroatoms (N, O), aromatic rings, and π-bonds in their molecular structure. mdpi.com These features facilitate the adsorption of the inhibitor molecules onto the metal surface, forming a protective layer that isolates the steel from the corrosive medium. mdpi.comarabjchem.org

Studies have shown that these derivatives act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. mdpi.comcolab.ws The inhibition efficiency typically increases with the concentration of the inhibitor. For example, certain hydrazone derivatives have demonstrated remarkable inhibition efficiencies of up to 98% at optimal concentrations in 15 wt.% HCl. nih.gov The adsorption of these inhibitors on the steel surface often follows the Langmuir adsorption isotherm, indicating the formation of a monolayer, which involves a combination of physical (physisorption) and chemical (chemisorption) interactions. mdpi.comcolab.ws

The performance of these inhibitors can be maintained even at elevated temperatures, although efficiency may decrease slightly, suggesting that physical interactions play a significant role in the adsorption process. nih.gov Scanning electron microscope (SEM) analyses confirm the formation of a protective film on the metal surface in the presence of the inhibitor. arabjchem.orgresearchgate.net Future research aims to synthesize and evaluate new hydrazone derivatives with enhanced synergistic effects from different substituent groups for even greater corrosion protection. mdpi.com

Table 2: Corrosion Inhibition Efficiency of Hydrazone Derivatives on Steel

| Inhibitor | Medium | Max. Inhibition Efficiency | Optimal Concentration | Inhibition Type |

| (E)-2-(5-methoxy-2-methyl-1H-indol-3-yl)-N′-(4-methylbenzylidene)acetohydrazide (MeHDZ) | 15 wt.% HCl | 98% | 5 x 10⁻³ mol/L | Mixed-Type nih.gov |

| (E)-N'-(2,4-dimethoxybenzylidene)-2-(6-methoxynaphthalen-2-yl) propanehydrazide (HYD-1) | 1.0 M HCl | 96% | 5 x 10⁻³ M | Mixed-Type colab.wsresearchgate.net |

| (E)-N′-benzylidene-2-(5-methoxy-2-methyl-1H-indol-3-yl)acetohydrazide (HHDZ) | 15 wt.% HCl | 94% | 5 x 10⁻³ mol/L | Mixed-Type nih.gov |

| 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole.HCl (FPBH) | 0.5 M HCl | 94.5% | 1 x 10⁻³ M | Mixed-Type nih.gov |

| N'-cyclohexylidene-2-(6-methoxynaphthalen-2-yl) propanehydrazide (HYD-2) | 1.0 M HCl | 84% | 5 x 10⁻³ M | Mixed-Type colab.wsresearchgate.net |

Non-Linear Optical Material Applications

Hydrazone derivatives are being actively investigated as advanced materials for nonlinear optical (NLO) applications, which are crucial for technologies like optical switching and data storage. researchgate.netnih.gov These organic compounds are attractive because their molecular structure can be readily modified to tune their NLO properties. nih.gov A key feature of many hydrazone-based NLO materials is the presence of an asymmetric backbone with electron-donating and electron-withdrawing groups, which enhances molecular nonlinearity. researchgate.net

Research has focused on third-order NLO properties, which are characterized by parameters such as the nonlinear absorption coefficient (β) and the third-order nonlinear optical susceptibility (χ⁽³⁾). The Z-scan technique is a common method used to measure these properties. researchgate.net Studies on (E)-4-bromo-N'-(3,4-dimethoxybenzylidene)benzohydrazide have revealed promising NLO characteristics, demonstrating its potential for such applications. researchgate.net

Furthermore, some hydrazone compounds exhibit photo-switchable NLO behavior. researchgate.net Under light stimulation, they can undergo a structural transformation from a trans (E) to a cis (Z) configuration. This change in molecular geometry alters the electronic environment and can lead to a significant shift in NLO properties, for example, from reverse saturation absorption (RSA) to saturation absorption (SA). researchgate.net This light-adjustable behavior opens up new possibilities for creating dynamic optical materials. researchgate.net

Table 3: Non-Linear Optical (NLO) Properties of Hydrazone Derivatives

| Compound | NLO Property Measured | Value | Technique |

| (E)-4-bromo-N'-(3,4-dimethoxybenzylidene)benzohydrazide (BDMHC) | Third-order NLO Susceptibility (χ⁽³⁾) | 1.24 × 10⁻⁶ esu | Z-scan researchgate.net |

| (E)-4-bromo-N'-(3,4-dimethoxybenzylidene)benzohydrazide (BDMHC) | Nonlinear Absorption Coefficient (β) | 3.84 × 10⁻⁵ cm/W | Z-scan researchgate.net |

| (E)-N′-[4-(dimethylamino) benzylidene]-4-hydroxybenzohydrazide hemihydrate (DMABHBH) | Third-order NLO Absorption Coefficient | 0.95 × 10⁻¹¹ m/W | Open Aperture Z-scan researchgate.net |

| Hydrazone-Substituted Push-Pull NLOphores | Second-order NLO Response (μβ) | 520 to 5300 × 10⁻⁴⁸ esu | EFISHG acs.org |

Exploration of Novel Pharmacophores and Hybrid Molecules

In medicinal chemistry, the strategy of creating hybrid molecules by combining two or more pharmacophores is a powerful approach to developing new therapeutic agents. nih.gov This "molecular hybridization" can lead to compounds with improved affinity, better selectivity, or dual-action capabilities, where the hybrid molecule interacts with multiple biological targets. nih.govnih.govnih.gov The 4-bromo-2-hydroxybenzohydrazide scaffold and its derivatives are valuable building blocks in this approach.

The hydrazone linkage is a key structural motif that can be incorporated into hybrid designs. For example, researchers have designed and synthesized hybrids of 4-hydroxymethyl-piperidinyl-N-benzyl-acylarylhydrazone as multi-target-directed ligands (MTDLs) for Alzheimer's disease. nih.gov These compounds were designed to simultaneously inhibit the enzyme acetylcholinesterase (AChE) and provide neuroprotective and antioxidant effects, addressing the multifactorial nature of the disease. nih.gov

Another strategy involves combining known pharmacophores to create novel enzyme inhibitors. nih.govnih.gov For instance, a pharmacophore hybridization approach was used to merge key structural elements from two different topoisomerase II inhibitors, merbarone (B1676292) and etoposide, to generate new anticancer agents. nih.gov Similarly, combining phthalimide (B116566) and sulfonamide pharmacophores has led to the development of potent and selective cholinesterase inhibitors. nih.gov The this compound core can serve as a central scaffold or a modifiable fragment in the design of such novel hybrid drugs.

Table 4: Examples of Hybrid Molecule Design Strategies

| Hybrid Concept | Target/Application | Pharmacophores Combined | Desired Outcome |

| Multi-Target-Directed Ligands (MTDLs) | Alzheimer's Disease | N-benzyl-piperidine and Acylhydrazone | Simultaneous AChE inhibition, neuroprotection, and antioxidant activity nih.gov |

| Novel Topoisomerase II Poisons | Cancer | Merbarone and Etoposide elements | New antiproliferative agents with improved activity nih.gov |

| Cholinesterase Inhibitors | Alzheimer's Disease | Phthalimide and Sulfonamide | Potent and selective inhibitors of AChE and BuChE nih.gov |

| NO-Releasing Prodrugs | Various (e.g., cardiovascular) | Bioactive molecule and Furoxan/Benzofuroxan (NO-donor) | Improved therapeutic properties and dual action nih.gov |

Advanced Computational Methodologies in Drug Discovery

Advanced computational methods are indispensable tools in the modern research and development of this compound derivatives. These in silico techniques provide deep insights into molecular properties and interactions, accelerating the design and optimization of new compounds for various applications. nih.govnih.gov

Density Functional Theory (DFT) is widely used to investigate the electronic structure of these molecules. researchgate.netfupress.netresearchgate.net DFT calculations can predict optimized molecular geometries, vibrational frequencies, and electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. fupress.netresearchgate.net This information is crucial for understanding the reactivity of the molecules and explaining the mechanisms behind their NLO properties or corrosion inhibition capabilities. arabjchem.orgresearchgate.net

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger target, such as a protein receptor or an enzyme's active site. nih.govnih.gov This method is heavily employed in drug discovery to understand binding modes, predict binding affinities, and guide the design of more potent inhibitors. nih.govnih.govmdpi.com For example, docking studies have been used to analyze how hydrazone derivatives interact with the catalytic domain of enzymes like HIV-1 integrase or acetylcholinesterase. nih.govnih.gov

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems. mdpi.comnih.gov These simulations can assess the stability of a ligand-receptor complex over time, providing a more dynamic picture of the molecular interactions predicted by docking. mdpi.com In corrosion science, MD and DFTB (Density Functional Tight-Binding) simulations help elucidate the interaction mechanism between inhibitor molecules and the metal surface at an atomic level. nih.govnih.gov

Table 5: Application of Computational Methods in Research of Hydrazide Derivatives

| Computational Method | Application Area | Insights Provided |

| Density Functional Theory (DFT) | NLO Materials, Corrosion Inhibition, Drug Discovery | Electronic properties (HOMO-LUMO), molecular geometry, reactivity descriptors, hyperpolarizability (NLO), adsorption energy (corrosion) nih.govresearchgate.netresearchgate.net |

| Molecular Docking | Drug Discovery | Binding modes within enzyme active sites, prediction of binding affinity, structure-activity relationship (SAR) analysis nih.govnih.govnih.govnih.gov |

| Molecular Dynamics (MD) Simulations | Drug Discovery, Corrosion Inhibition | Stability of ligand-receptor complexes, dynamic behavior of molecules, inhibitor-surface interaction dynamics nih.govmdpi.comnih.gov |

| Quantitative Structure-Activity Relationship (QSAR) | Drug Discovery | Development of predictive models linking chemical structure to biological activity |

| Pharmacophore Mapping | Drug Discovery | Identification of essential structural features required for biological activity, guiding the design of new hybrid molecules mdpi.com |

Q & A

Q. Methodological Answer :

- NMR : ¹H NMR confirms hydrazide NH₂ protons (δ 8.5–9.5 ppm) and aromatic protons (δ 6.8–7.9 ppm). ¹³C NMR identifies carbonyl (C=O, ~165 ppm) and brominated aromatic carbons.

- FT-IR : Peaks at ~3200 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=O), and 1250 cm⁻¹ (C-Br).

- Elemental Analysis : Validate C, H, N, and Br percentages (deviation <0.3% theoretical) .

Advanced: How does this compound serve as a ligand in catalytic metal complexes?

Methodological Answer :

The compound coordinates via its hydrazide (-CONHNH₂) and hydroxyl groups to form octahedral dioxomolybdenum(VI) complexes. Example workflow:

- Synthesis : React with MoO₂(acac)₂ in methanol under nitrogen.

- Characterization : Single-crystal X-ray diffraction (SHELX refinement) confirms geometry (e.g., Mo-O bond lengths: 1.68–1.72 Å).

- Catalytic application : Test in olefin oxidation (e.g., styrene to styrene oxide) using tert-butyl hydroperoxide (TBHP). Yield optimization requires tuning solvent (acetonitrile) and temperature (60°C) .

Table 1 : Catalytic Performance of Mo Complex in Olefin Oxidation

| Substrate | Conversion (%) | Selectivity (%) | Conditions |

|---|---|---|---|

| Styrene | 92 | 88 | TBHP, 60°C, 6h |

| Cyclohexene | 78 | 82 | TBHP, 60°C, 8h |

Advanced: How can structural data discrepancies arise in crystallographic studies of its metal complexes?

Methodological Answer :

Discrepancies may stem from:

- Refinement software : SHELXL () vs. OLEX2. SHELXL’s robust parameterization handles twinning better but may underestimate thermal motion in disordered regions.

- Data resolution : High-resolution (<1.0 Å) data reduces ambiguity in electron density maps.

- Validation tools : Use checkCIF to flag geometric outliers (e.g., bond angles >5σ from ideal values) .

Advanced: What computational methods predict the reactivity of this compound derivatives?

Q. Methodological Answer :

- DFT calculations : Gaussian 09 with B3LYP/6-311++G(d,p) basis set models electron density distribution.

- Predict nucleophilic sites (e.g., hydrazide NH₂ for azo coupling).

- Calculate Fukui indices to identify electrophilic aromatic substitution preferences (Br vs. OH positions).

- Molecular docking : AutoDock Vina screens interactions with enzymes (e.g., tyrosinase) to guide inhibitor design .

Basic: How is this compound utilized in azo compound synthesis?

Q. Methodological Answer :

- Oxidative coupling : React with aryl diazonium salts (e.g., from aniline derivatives) in basic media (pH 9–10).

- Monitor reaction via UV-Vis (λmax ~450 nm for azo bonds).

- Purify by column chromatography (silica gel, dichloromethane/methanol 95:5).

- Application : Azo derivatives show pH-sensitive color changes, useful as biosensors .

Advanced: What mechanistic insights explain its enzyme inhibition properties?

Q. Methodological Answer :

- Covalent inhibition : The hydrazide group forms Schiff bases with enzyme active-site lysine residues (e.g., acetylcholinesterase).

- Kinetic assays : Use Ellman’s method (DTNB reagent) to measure IC₅₀ values.

- Competitive vs. non-competitive inhibition determined via Lineweaver-Burk plots.

- Structural analysis : Co-crystallization with target enzymes reveals binding modes .

Advanced: How does substituent variation (Br, OH) impact its bioactivity?

Q. Comparative Analysis :

- Bromine : Enhances lipophilicity (logP +0.5 vs. non-Br analogs), improving membrane permeability.

- Hydroxyl : Facilitates hydrogen bonding with biological targets (e.g., kinase ATP pockets).

Table 2 : Bioactivity of Derivatives

| Derivative | IC₅₀ (μM, Tyrosinase) | LogP |

|---|---|---|

| 4-Bromo-2-hydroxy | 12.3 | 2.1 |

| 2-Hydroxy (no Br) | 45.6 | 1.6 |

| 4-Chloro-2-hydroxy | 18.9 | 2.3 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.